Regioisomeric Influence on Kinase Inhibition: 1,7-Naphthyridine Scaffold vs. 1,5-Naphthyridine Scaffold
A patent describing 1,5- and 1,7-naphthyridine derivatives as FGFR kinase inhibitors highlights that the regioisomeric nitrogen arrangement significantly impacts potency and ADME properties. While specific IC50 values for the bare 3-bromo-1,7-naphthyridin-4-ol scaffold are not disclosed, the patent exemplifies that 1,7-naphthyridine-based compounds exhibit potent enzymatic and cellular activity against all FGFR family members, and that optimization of 1,5- and 1,7-series required independent SAR exploration, indicating non-interchangeability [1].
| Evidence Dimension | Kinase inhibitory activity and ADME profile |
|---|---|
| Target Compound Data | Potent FGFR inhibition observed for 1,7-naphthyridine derivatives; further optimization led to identification of a novel lead |
| Comparator Or Baseline | 1,5-naphthyridine derivatives showed distinct SAR; both series were independently optimized |
| Quantified Difference | Qualitative; independent SAR indicates non-overlapping structure-activity relationships |
| Conditions | FGFR enzymatic and cellular assays (details within patent RU2629194C2) |
Why This Matters
For procurement decisions, selecting the 1,7-regioisomer is essential for maintaining the intended kinase selectivity profile, as the 1,5-analog cannot be assumed to exhibit identical potency or ADME characteristics.
- [1] RU2629194C2 - Derivatives of 1,5- and 1,7-naphthyridine useful in treatment of fgfr-mediated diseases. Google Patents. View Source
